molecular formula C16H15N3O4S B1670838 3,5-dimethyl PIT-1

3,5-dimethyl PIT-1

Cat. No.: B1670838
M. Wt: 345.4 g/mol
InChI Key: CGWBCAQMXJFWBU-UHFFFAOYSA-N
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Description

3,5-dimethyl PIT-1 is a synthetic compound known for its role as a phosphatidylinositol-3,4,5-triphosphate/protein binding inhibitor. It is a dimethyl analog of PIT-1, designed to have more favorable solubility in vivo. This compound specifically disrupts the binding of phosphatidylinositol-3,4,5-triphosphate to the pleckstrin homology domain of proteins, which is crucial in various cellular processes, including signal transduction and cytoskeletal rearrangement .

Biochemical Analysis

Biochemical Properties

3,5-dimethyl PIT-1 plays a significant role in biochemical reactions. It specifically disrupts PIP3/Akt PH domain binding, thereby suppressing PI3K-PDK1-Akt-dependent phosphorylation . This interaction with enzymes and proteins influences various biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it disrupts PIP3/Akt PH domain binding and suppresses PI3K-PDK1-Akt-dependent phosphorylation .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on cellular function, influencing processes such as cell signaling and gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound can significantly attenuate 4T1 breast cancer growth in BALB/c mice .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a PIP3/protein binding inhibitor . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role as a PIP3/protein binding inhibitor, it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role as a PIP3/protein binding inhibitor . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Preparation Methods

3,5-dimethyl PIT-1 is synthesized through a series of chemical reactions. The synthetic route typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzoyl chloride and 2-hydroxy-5-nitroaniline.

    Reaction Conditions: The reaction involves the formation of an amide bond between 3,5-dimethylbenzoyl chloride and 2-hydroxy-5-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain pure this compound

Chemical Reactions Analysis

3,5-dimethyl PIT-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3,5-dimethyl PIT-1 has several scientific research applications, including:

Properties

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBCAQMXJFWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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